4-octylbenzene-1,3-diol physical and chemical properties
4-octylbenzene-1,3-diol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a phenolic lipid belonging to the family of 4-alkylresorcinols. These compounds are characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with an alkyl chain at the fourth position. While its shorter-chain analog, 4-butylresorcinol, has gained significant attention for its potent tyrosinase inhibitory activity and use in cosmetic skin-lightening formulations, 4-octylbenzene-1,3-diol is a subject of growing interest for its potential applications in pharmaceuticals and fine chemical synthesis.[1] Its longer alkyl chain imparts distinct physicochemical properties that may influence its biological activity, solubility, and formulation characteristics. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties, synthesis, and biological activity of 4-octylbenzene-1,3-diol.
Core Physical and Chemical Properties
Quantitative data on the specific physical properties of 4-octylbenzene-1,3-diol are not extensively reported in publicly available literature. However, based on the known properties of its analogs and general chemical principles, the following information can be presented.
| Property | Value | Source/Notes |
| IUPAC Name | 4-Octylbenzene-1,3-diol | |
| Synonyms | 4-Octylresorcinol, Resorcinol, 4-octyl- | [2] |
| CAS Number | 6565-70-4 | [3] |
| Molecular Formula | C₁₄H₂₂O₂ | [2][3] |
| Molecular Weight | 222.32 g/mol | [2] |
| Melting Point | Not available | Data for 4-butylresorcinol is 50.0 to 55.0 °C. The longer alkyl chain of the octyl derivative is expected to influence the melting point. |
| Boiling Point | Not available | Data for 4-butylresorcinol is 166 °C at 7 mmHg. The boiling point of the octyl derivative is expected to be higher due to increased molecular weight and van der Waals forces. |
| Solubility | Poorly soluble in water; Soluble in organic solvents. | [4] Based on the properties of 4-butylresorcinol, solubility in water is expected to be lower for the octyl analog due to the longer, more hydrophobic alkyl chain. It is expected to be soluble in alcohols and other organic solvents. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the resorcinol ring, the phenolic hydroxyl protons, and the protons of the octyl chain. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.0-7.5 ppm). The hydroxyl protons will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The octyl chain will show a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the methylene groups in the middle of the chain, and a triplet for the methylene group attached to the aromatic ring (~2.5 ppm).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the hydroxyl-substituted carbons appearing at higher chemical shifts (downfield). The carbons of the octyl chain will also be resolved, with the terminal methyl carbon appearing at the lowest chemical shift (upfield).
Infrared (IR) Spectroscopy
The IR spectrum of 4-octylbenzene-1,3-diol is expected to exhibit the following characteristic absorption bands:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups.
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Absorptions around 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the octyl chain's methylene and methyl groups.
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Aromatic C=C stretching vibrations in the region of 1500-1600 cm⁻¹.
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C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 222.3). Fragmentation patterns would likely involve cleavage of the octyl chain and fragmentation of the aromatic ring.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of 4-octylbenzene-1,3-diol are not extensively published. However, established methods for the synthesis of 4-alkylresorcinols can be adapted.
Synthesis of 4-Octylbenzene-1,3-diol
A common synthetic route for 4-alkylresorcinols involves a two-step process: Friedel-Crafts acylation of resorcinol followed by reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation of Resorcinol with Octanoyl Chloride
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Reaction: Resorcinol is acylated with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to form 4-octanoylresorcinol.
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General Procedure:
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To a cooled solution of resorcinol in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), the Lewis acid catalyst is added portion-wise.
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Octanoyl chloride is then added dropwise while maintaining a low temperature.
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The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
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The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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The product, 4-octanoylresorcinol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
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The crude product is purified by recrystallization or column chromatography.
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Step 2: Reduction of 4-Octanoylresorcinol
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Reaction: The carbonyl group of 4-octanoylresorcinol is reduced to a methylene group to yield 4-octylbenzene-1,3-diol. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). Catalytic hydrogenation over a palladium catalyst is a greener alternative.
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General Procedure (Catalytic Hydrogenation):
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4-Octanoylresorcinol is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
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A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
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The mixture is subjected to a hydrogen atmosphere (either at atmospheric or elevated pressure) and stirred until the reaction is complete.
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The catalyst is removed by filtration.
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The solvent is evaporated, and the resulting 4-octylbenzene-1,3-diol is purified by recrystallization or column chromatography.
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A more direct, one-step synthesis has been briefly described, involving the reaction of resorcinol with 1-octanol in the presence of alumina at high temperatures (275 °C), with continuous removal of water.[5] However, a detailed experimental protocol for this method is not available.
Experimental Workflow for Synthesis
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 4-octylbenzene-1,3-diol.
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General HPLC Conditions (adapted from methods for related compounds):
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as acetic acid or formic acid, to improve peak shape) is a common mobile phase.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the resorcinol chromophore (around 280 nm) is appropriate.
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Quantification: Quantification can be achieved using an external standard method with a calibration curve prepared from a pure standard of 4-octylbenzene-1,3-diol.
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Biological Activity and Signaling Pathways
The primary biological activity of 4-alkylresorcinols is the inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[6][7][8]
Tyrosinase Inhibition
4-Alkylresorcinols are known to be potent, competitive inhibitors of tyrosinase.[5] The inhibitory activity is dependent on the length of the alkyl chain. Studies on a series of 4-alkylresorcinols have shown that the inhibitory potency increases with the length of the alkyl chain up to a certain point. While specific IC₅₀ values for 4-octylbenzene-1,3-diol are not consistently reported, it is expected to be a potent tyrosinase inhibitor, likely with a low micromolar IC₅₀ value. For comparison, 4-butylresorcinol has a reported IC₅₀ of 21 µmol/L against human tyrosinase.[7]
The proposed mechanism of inhibition involves the binding of the resorcinol moiety to the active site of the tyrosinase enzyme, which contains copper ions. The alkyl chain likely contributes to the binding affinity and may influence the orientation of the molecule within the active site.
References
- 1. 4-Octylbenzene-1,3-diol [myskinrecipes.com]
- 2. 4-OCTYL-BENZENE-1,3-DIOL [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. Benzene, octyl- [webbook.nist.gov]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qvsiete.com [qvsiete.com]
- 8. medchemexpress.com [medchemexpress.com]
